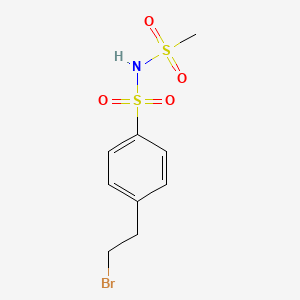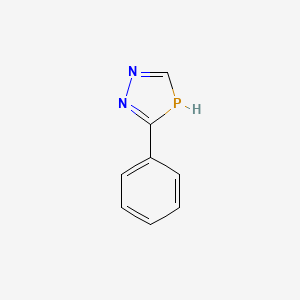
3-phenyl-4H-1,2,4-diazaphosphole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-4H-1,2,4-diazaphosphole is a heterocyclic compound that incorporates a phosphorus atom and two nitrogen atoms within a five-membered ring structure. This compound is part of the diazaphosphole family, which is known for its unique chemical properties and reactivity. The presence of the phosphorus atom in the ring imparts distinctive characteristics to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-4H-1,2,4-diazaphosphole can be achieved through several methods. One common approach involves the cyclocondensation of 4-phenyl-2-amino-1,3-thiazole with chloromethyl dichlorophosphine. Another method includes the 4+1 cyclocondensation of cycloimmonium salts derived from 4-phenyl-2-amino-1,3-thiazole and 2-aminopyridine with phosphorus trichloride and triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-4H-1,2,4-diazaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phosphorus atom or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed.
Major Products
The major products formed from these reactions include phosphine oxides, substituted diazaphospholes, and various coordination complexes with metals .
Scientific Research Applications
3-Phenyl-4H-1,2,4-diazaphosphole has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals.
Medicine: Research has indicated its potential use in anticancer and antibacterial therapies.
Industry: It is utilized in the development of new materials, including flame retardants and polymers.
Mechanism of Action
The mechanism of action of 3-phenyl-4H-1,2,4-diazaphosphole involves its interaction with various molecular targets. The phosphorus atom in the compound can form coordination complexes with metals, which can then participate in catalytic cycles. Additionally, the compound can act as a nucleophile or electrophile in various chemical reactions, facilitating the formation of new bonds and the transformation of substrates .
Comparison with Similar Compounds
Similar Compounds
4H-1,4,2-diazaphospholes: These compounds share a similar ring structure but differ in the position of the nitrogen atoms.
1,2,3-diazaphospholes: These compounds have a different arrangement of the nitrogen and phosphorus atoms within the ring.
Uniqueness
3-Phenyl-4H-1,2,4-diazaphosphole is unique due to its specific arrangement of atoms, which imparts distinct reactivity and stability. Its ability to form stable coordination complexes and participate in a variety of chemical reactions makes it a valuable compound in both academic and industrial research .
Properties
CAS No. |
93646-65-2 |
|---|---|
Molecular Formula |
C8H7N2P |
Molecular Weight |
162.13 g/mol |
IUPAC Name |
3-phenyl-4H-1,2,4-diazaphosphole |
InChI |
InChI=1S/C8H7N2P/c1-2-4-7(5-3-1)8-10-9-6-11-8/h1-6,11H |
InChI Key |
BJCCRVYUUGDLGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=CP2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[(2-Hydroxyphenyl)methoxy]carbonyl}glycine](/img/structure/B14362707.png)


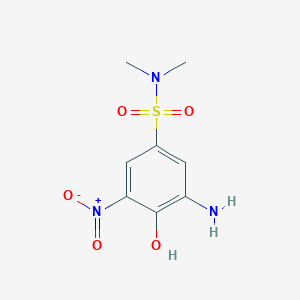
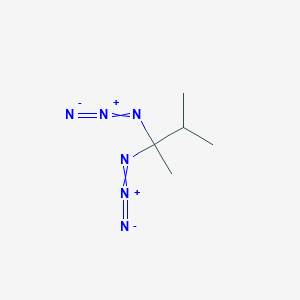
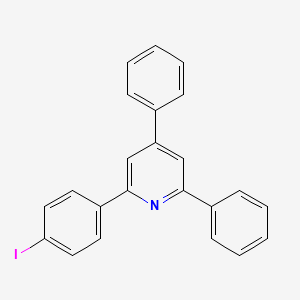
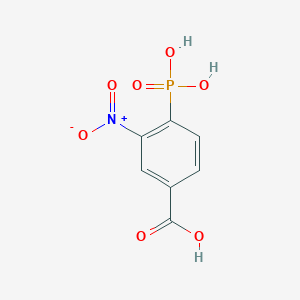
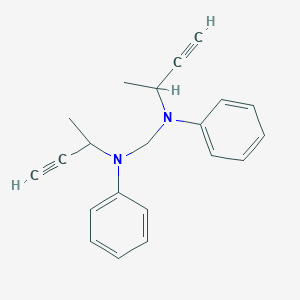
![6-Hydroxy-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14362759.png)
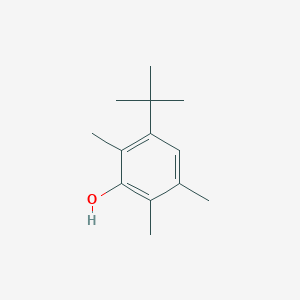
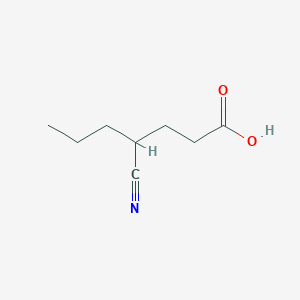
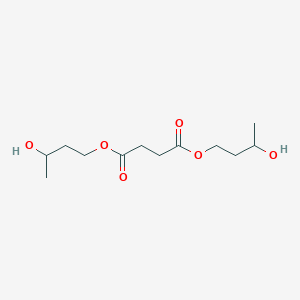
![2H-Furo[2,3-h]-1-benzopyran-2-one, 4,6-dimethyl-](/img/structure/B14362781.png)
